
5-乙基吡咯烷-2-酮
描述
5-Ethylpyrrolidin-2-one is a compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 g/mol . The compound is also known by other synonyms such as 5-ethyl-2-pyrrolidinone and 2-Pyrrolidinone, 5-ethyl- .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 5-Ethylpyrrolidin-2-one, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5-Ethylpyrrolidin-2-one includes a five-membered pyrrolidine ring . The compound’s InChIKey is QMXPTUUFGSTIKK-UHFFFAOYSA-N . The structure also includes a carbonyl group (=O) and a nitrogen atom (N) within the ring, and an ethyl group (C2H5) attached to the 5-position of the pyrrolidine ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethylpyrrolidin-2-one are not available, pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized to create a variety of bioactive molecules .Physical And Chemical Properties Analysis
5-Ethylpyrrolidin-2-one has several computed properties . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 and a topological polar surface area of 29.1 Ų . The compound’s XLogP3-AA value is 0.6 .科学研究应用
1. 药理学研究
抗精神病药物:Högberg等人(1990年)研究了一系列化合物,包括5-乙基吡咯烷-2-酮衍生物的抗多巴胺性质,显示出对多巴胺D-2受体的强效抑制作用。这项研究支持在抗精神病药物开发中探索这些化合物 (Högberg等人,1990年)。
5-羟色胺受体结合:田中等人(2000年)合成了5-乙基吡咯烷-2-酮衍生物,并检测了它们对5-羟色胺-2(5-HT2)和多巴胺-2(D2)受体的亲和力,突显了它们作为抗血栓药物的潜力 (Tanaka et al., 2000)。
抗微生物活性:Cvetković等人(2019年)报道了1-芳基-3-乙基-3-甲基吡咯烷-2,5-二酮的合成,展示了有希望的体外抗真菌活性,表明在抗真菌疗法中的潜在应用 (Cvetković等人,2019年)。
2. 化学和材料科学研究
腐蚀抑制:Bouklah等人(2006年)探索了吡咯烷衍生物,包括1-{2-[(2-羟乙基)硫基]乙基}吡咯烷-2-酮,作为硫酸中钢铁的腐蚀抑制剂,展示了这些化合物在工业应用中的实用性 (Bouklah et al., 2006)。
催化和化学合成:多项研究表明5-乙基吡咯烷-2-酮衍生物在促进化学反应中的应用,例如合成α-烷基亚烯-γ-内酯和内酰胺,表明它们在化学合成中的作用作为催化剂或中间体 (Wang et al., 2018)。
3. 分析方法
色谱分析:Agbaba等人(1999年)开发了一种薄层色谱法,使用5-乙基吡咯烷-2-酮的衍生物2-氨甲基-1-乙基吡咯烷,用于测定制剂中的舒必利和杂质,展示了它在分析化学中的实用性 (Agbaba et al., 1999)。
用于纯度测定的旋光法:肖(2008年)开发了一种用于测定S-2-(氨甲基)-1-乙基吡咯烷纯度的旋光法,突显了它在质量控制过程中的应用 (Ouyang Xiao, 2008)。
未来方向
While specific future directions for 5-Ethylpyrrolidin-2-one are not available, pyrrolidine derivatives, including 5-Ethylpyrrolidin-2-one, continue to be of interest in drug discovery due to their versatile scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
5-Ethylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidin-2-one derivatives have been shown to interact with various biological targets, leading to changes in cellular functions . For instance, some pyrrolidin-2-one derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
For instance, they have been implicated in the modulation of central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities, such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, and antitumor activities . These effects suggest that 5-Ethylpyrrolidin-2-one may have similar impacts on cellular functions.
Action Environment
It’s worth noting that environmental factors can significantly impact the action of chemical compounds
属性
IUPAC Name |
5-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPTUUFGSTIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10312-40-0 | |
| Record name | 5-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)


